N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline typically involves the reaction of 4-methylphenol with butyl bromide to form 4-methylphenoxybutane. This intermediate is then reacted with 2-phenoxyethanol to form 2-(2-phenoxyethoxy)-4-methylphenoxybutane. Finally, this compound is reacted with aniline to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline is primarily used in proteomics research. It is utilized as a reagent in various biochemical assays and experiments to study protein interactions, modifications, and functions . Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The exact mechanism of action for N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline is not well-documented. it is believed to interact with specific molecular targets and pathways involved in protein interactions and modifications. The compound may bind to certain proteins or enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
- N-[2-(4-Methylphenoxy)propyl]-2-(2-phenoxyethoxy)aniline
- N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)benzeneamine
Uniqueness
N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it valuable in proteomics research and potentially in the development of new therapeutic agents .
Properties
IUPAC Name |
N-[2-(4-methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-3-21(29-23-15-13-20(2)14-16-23)19-26-24-11-7-8-12-25(24)28-18-17-27-22-9-5-4-6-10-22/h4-16,21,26H,3,17-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEWOYCUOJYRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=CC=C1OCCOC2=CC=CC=C2)OC3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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